molecular formula C16H13N5O5 B12482748 9-(6-nitro-1,3-benzodioxol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(6-nitro-1,3-benzodioxol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B12482748
M. Wt: 355.30 g/mol
InChI Key: XWLDINGFGWJKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(6-nitro-2H-1,3-benzodioxol-5-yl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic molecule that features a unique combination of a benzodioxole ring, a nitro group, and a triazoloquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(6-nitro-2H-1,3-benzodioxol-5-yl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole ring, followed by the introduction of the nitro group through nitration. The triazoloquinazolinone core is then constructed via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and cyclization steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9-(6-nitro-2H-1,3-benzodioxol-5-yl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Typical reagents include lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

9-(6-nitro-2H-1,3-benzodioxol-5-yl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis.

Mechanism of Action

The mechanism of action of 9-(6-nitro-2H-1,3-benzodioxol-5-yl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the triazoloquinazolinone core can interact with specific proteins, potentially disrupting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(6-nitro-2H-1,3-benzodioxol-5-yl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one: is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its potential as an anticancer agent sets it apart from other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H13N5O5

Molecular Weight

355.30 g/mol

IUPAC Name

9-(6-nitro-1,3-benzodioxol-5-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C16H13N5O5/c22-11-3-1-2-9-14(11)15(20-16(19-9)17-6-18-20)8-4-12-13(26-7-25-12)5-10(8)21(23)24/h4-6,15H,1-3,7H2,(H,17,18,19)

InChI Key

XWLDINGFGWJKCI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C(=NC=N3)N2)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.